![molecular formula C19H18ClN3O2S B2372387 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide CAS No. 851079-16-8](/img/structure/B2372387.png)
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Pharmacological Evaluation of Derivatives :
- A study on various derivatives, including 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluated their antibacterial and anti-enzymatic potential, supported by hemolytic activity. These compounds showed good inhibition of gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme, indicating a potential for antibacterial applications (Nafeesa et al., 2017).
Anticonvulsant Activity :
- Another study synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives to determine their anticonvulsant activity against seizures induced by maximal electroshock (MES). The most active compound in this series was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, indicating potential therapeutic uses in epilepsy or seizure disorders (Aktürk et al., 2002).
Antiprotozoal Activity :
- Research on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range. This suggests their use as potent antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Synthesis and Biological Screening :
- A study on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives showed their activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), particularly against acetyl cholinesterase. This indicates potential uses in treating conditions associated with cholinesterase activity (Rehman et al., 2013).
Coordination Complexes and Antioxidant Activity :
- Pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. This research is essential for understanding the antioxidant properties of these compounds (Chkirate et al., 2019).
Crystal Structure and Biological Studies :
- The crystal structure and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were investigated, showing good antibacterial and potent antioxidant activity (Karanth et al., 2019).
Future Directions
properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-25-17-9-4-3-8-16(17)22-18(24)13-26-19-21-10-11-23(19)15-7-5-6-14(20)12-15/h3-12H,2,13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGPYLKRLYKQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
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